molecular formula C21H17ClFN3O3 B2954721 1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946247-92-3

1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2954721
CAS No.: 946247-92-3
M. Wt: 413.83
InChI Key: CUSHZKIJTSNDLA-UHFFFAOYSA-N
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Description

1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include a chloro-fluorophenyl group and an acetamidophenyl group attached to a dihydropyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations .

Chemical Reactions Analysis

Types of Reactions

1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce various substituted derivatives .

Scientific Research Applications

1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-chloro-6-fluorophenyl)methyl]-6-(2-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
  • 8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine 5-Oxide

Uniqueness

1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

N-(4-acetamidophenyl)-1-[(2-chloro-6-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN3O3/c1-13(27)24-14-7-9-15(10-8-14)25-20(28)16-4-3-11-26(21(16)29)12-17-18(22)5-2-6-19(17)23/h2-11H,12H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSHZKIJTSNDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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